3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide
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Overview
Description
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyloxy group: This step involves the substitution reaction where a benzyl group is introduced to the isoxazole ring.
Attachment of the 3,4,5-trimethoxybenzyl group: This step involves the coupling of the 3,4,5-trimethoxybenzyl group to the isoxazole ring, often using reagents like coupling agents.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide can have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-(3,4,5-trimethoxyphenyl)isoxazole-5-carboxamide
- 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-4-carboxamide
Uniqueness
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide might be unique in its specific substitution pattern, which could confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-phenylmethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-9-15(10-17(26-2)20(16)27-3)12-22-21(24)18-11-19(23-29-18)28-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCCTVAIJWPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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